

An In-depth Technical Guide to the Physicochemical Properties of 4-Phenylisoquinoline

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Compound of Interest

Compound Name: 4-Phenylisoquinoline

Cat. No.: B177005

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Abstract

4-Phenylisoquinoline is a heterocyclic aromatic compound that serves as a crucial structural motif in medicinal chemistry and materials science. Its derivatives have been explored for a range of applications, including as kinase inhibitors and as materials for organic light-emitting diodes (OLEDs). A thorough understanding of the core physicochemical properties of the parent compound is fundamental for the rational design and development of new derivatives with tailored functions. This guide provides a summary of the known physicochemical data for **4-phenylisoquinoline** and outlines standardized experimental protocols for their determination.

Core Physicochemical Properties

Quantitative experimental data for the parent **4-phenylisoquinoline** is sparse in the literature. The available information, primarily from chemical suppliers and computational predictions, is summarized below. These values serve as a baseline for researchers working with this scaffold.

Property	Value	Data Type	Source
Molecular Formula	C ₁₅ H ₁₁ N	---	[1][2][3]
Molecular Weight	205.25 g/mol	---	[1][3][4]
Melting Point	80 °C	Experimental	[4][5]
Boiling Point	356.4 ± 11.0 °C	Predicted	[4][5]
Density	1.127 ± 0.06 g/cm ³	Predicted	[4][5]
logP (Octanol-Water Partition Coefficient)	3.7 - 3.9	Predicted	[1][3][6]
pKa (Acid Dissociation Constant)	4.94 ± 0.10	Predicted	[4]
Aqueous Solubility	Limited solubility in water. Soluble in polar organic solvents.	Qualitative	[7][8]
Appearance	Typically a solid at room temperature.	Observational	[7]

Note: Predicted values are computationally derived and should be confirmed experimentally for critical applications.

Experimental Protocols for Physicochemical Characterization

Detailed and validated experimental protocols are crucial for obtaining reliable physicochemical data. As specific protocols for **4-phenylisoquinoline** are not widely published, this section provides standardized methodologies applicable to this and similar solid organic compounds.

2.1. Melting Point Determination

The melting point is a critical indicator of purity.[9][10] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C.[11] Impurities tend to depress and broaden the melting range.[9]

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

- Sample Preparation: Finely powder the crystalline **4-phenylisoquinoline** sample. Pack the dry powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[\[12\]](#)[\[13\]](#)
- Apparatus Setup:
 - Thiele Tube: Attach the capillary tube to a calibrated thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly in a Thiele tube containing a high-boiling point oil (e.g., silicone oil), making sure the rubber band is above the oil level.[\[11\]](#)
 - Digital Apparatus (e.g., Mel-Temp): Insert the capillary tube into the heating block.[\[9\]](#)
- Heating: Heat the apparatus. For a Thiele tube, gently heat the side arm to create a convection current for uniform heating.[\[11\]](#) For a digital apparatus, set the heating rate.
- Measurement:
 - First, perform a rapid determination by heating quickly to find the approximate melting point.[\[9\]](#)
 - Allow the apparatus to cool, then prepare a new sample.
 - Heat again, but slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[\[11\]](#)
- Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.[\[10\]](#)[\[13\]](#)
- Replicates: Perform at least two careful determinations to ensure consistency.[\[9\]](#)

2.2. Lipophilicity (logP) Determination

Lipophilicity, commonly expressed as logP, is the logarithm of the partition coefficient of a compound between an organic (n-octanol) and an aqueous phase.[\[14\]](#) It is a key parameter for

predicting drug absorption and membrane permeability.

Methodology: Shake-Flask Method

The shake-flask method is the gold standard for logP determination.[\[15\]](#)

- Solvent Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate.
- Sample Preparation: Prepare a stock solution of **4-phenylisoquinoline** in the pre-saturated n-octanol.
- Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated aqueous buffer in a flask.
- Equilibration: Seal the flask and shake it for a sufficient time (e.g., 1 to 24 hours) at a constant temperature to allow equilibrium to be reached.[\[16\]](#)[\[17\]](#)
- Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
- Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of **4-phenylisoquinoline** in both the n-octanol and aqueous layers using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[18\]](#)
- Calculation: Calculate logP using the formula:
 - $P = [\text{Concentration in Octanol}] / [\text{Concentration in Aqueous Phase}]$
 - $\log P = \log_{10}(P)$ [\[14\]](#)

2.3. Aqueous Solubility Determination

Aqueous solubility is a critical property affecting bioavailability and formulation.[\[19\]](#) Both kinetic and thermodynamic solubility can be measured. Thermodynamic solubility, which measures the concentration at equilibrium, is considered the benchmark.[\[20\]](#)

Methodology: Thermodynamic Shake-Flask Method

- **Sample Preparation:** Add an excess amount of solid **4-phenylisoquinoline** to a vial containing a specific volume of aqueous buffer (e.g., pH 7.4).
- **Equilibration:** Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[\[21\]](#)
- **Phase Separation:** Separate the undissolved solid from the solution by filtration or high-speed centrifugation.[\[16\]](#)
- **Quantification:** Prepare a series of dilutions from the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method like LC-MS or HPLC-UV against a standard calibration curve.[\[16\]](#)
- **Result:** The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

2.4. Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH.[\[22\]](#) For a weak base like isoquinoline ($pK_a \approx 5.14$), this is a critical parameter.[\[8\]](#)

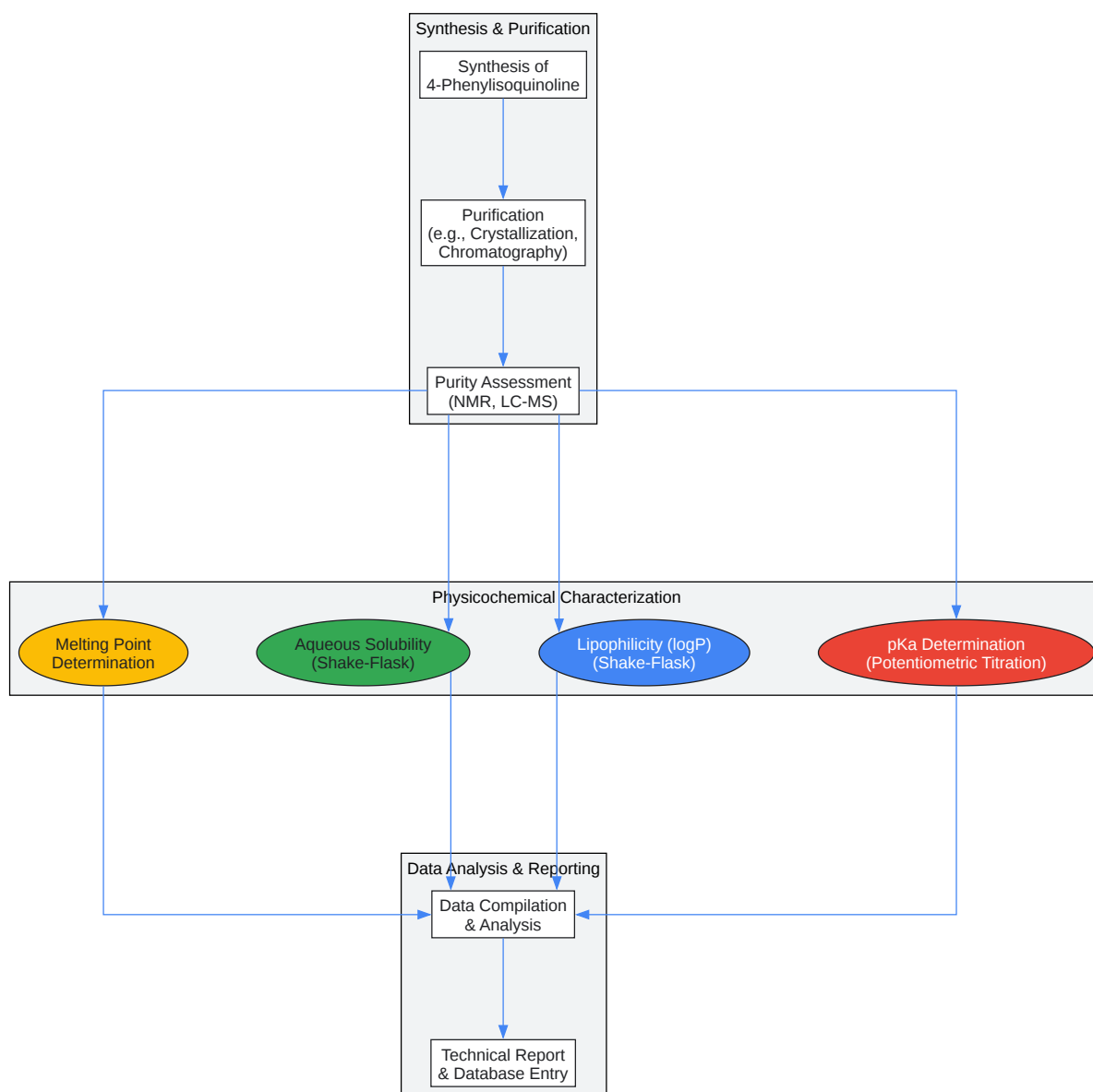
Methodology: Potentiometric Titration

- **Solution Preparation:** Dissolve an accurately weighed amount of **4-phenylisoquinoline** in a suitable co-solvent (if necessary due to low aqueous solubility) and water. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[\[23\]](#)
- **Calibration:** Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[\[23\]](#)
- **Titration:** Place the sample solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).[\[23\]](#)
- **Data Collection:** Record the pH value after each addition of titrant, allowing the reading to stabilize.

- Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. For a base, the pKa corresponds to the pH at the half-equivalence point, where half of the base has been protonated.[22]
- Replicates: Perform a minimum of three titrations to ensure data reliability.[23]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive physicochemical characterization of a synthesized compound like **4-phenylisoquinoline**.



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Caption: General workflow for synthesis and physicochemical characterization.

Conclusion

While comprehensive experimental data for **4-phenylisoquinoline** is not readily available, established predictive models and standardized protocols provide a robust framework for its characterization. The methodologies outlined in this guide offer researchers a clear path to generating high-quality, reliable data for melting point, lipophilicity, solubility, and pKa. This information is indispensable for advancing the use of the **4-phenylisoquinoline** scaffold in the design of novel pharmaceuticals and advanced materials.

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